Density Differentiation: 3-Bromo-2-chloroisonicotinamide vs. 3-Bromoisonicotinamide and 2-Chloroisonicotinamide
3-Bromo-2-chloroisonicotinamide exhibits a predicted density of 1.8 ± 0.1 g/cm³ , which is substantially higher than that of the mono-bromo analog 3-bromoisonicotinamide (1.71 ± 0.06 g/cm³) and the mono-chloro analog 2-chloroisonicotinamide (1.381 ± 0.06 g/cm³) . The increased density reflects the additional halogen mass and altered packing interactions conferred by the dual bromo‑chloro substitution pattern.
| Evidence Dimension | Predicted density at 25 °C (g/cm³) |
|---|---|
| Target Compound Data | 1.8 ± 0.1 |
| Comparator Or Baseline | 3-bromoisonicotinamide: 1.71 ± 0.06; 2-chloroisonicotinamide: 1.381 ± 0.06; isonicotinamide: 1.2 ± 0.1 |
| Quantified Difference | Δ = +0.09 g/cm³ vs. 3-bromo analog; Δ = +0.419 g/cm³ vs. 2-chloro analog; Δ = +0.6 g/cm³ vs. parent isonicotinamide |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform (PhysChem Module) version 14.00 ; comparator data from Biomart (3‑bromo) and ChemicalBook (2‑chloro) . |
Why This Matters
Density differences impact formulation behavior, bulk handling, and crystallinity; selecting the correct analog ensures reproducible process parameters in both discovery and scale-up chemistry.
